molecular formula C23H24N4O3S B2370974 N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888431-33-2

N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2370974
CAS RN: 888431-33-2
M. Wt: 436.53
InChI Key: KKXOPLCWWCAXEI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Assessment

One of the studies discusses the evaluation of thiophene analogues of carcinogens, focusing on their potential carcinogenicity. The compounds synthesized and evaluated include N-(5-phenylthiophen-2-yl)-acetamide, showing potential carcinogenicity based on in vitro assessments. The study highlights the importance of establishing the reliability of in vitro predictions of potential carcinogenicity for structurally new compounds (Ashby et al., 1978).

Synthesis and Pharmacological Activities

Another study focuses on the synthesis and pharmacological activities of Piracetam and its derivatives, highlighting their use in treating CNS disorders. The chemical name for Piracetam, 2-oxo-1-pyrrolidine acetamide, points to the relevance of acetamide derivatives in drug development, especially for managing several diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).

Heterocyclic Synthesis

The utility of acetamide derivatives in heterocyclic synthesis is emphasized in a study, presenting a comprehensive survey of the chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide. This compound is an important intermediate for the synthesis of various heterocyclic systems, demonstrating the role of acetamide derivatives in developing novel and synthetically useful heterocycles (Gouda et al., 2015).

Analgesic Mechanisms

A study discusses the analgesic effects of acetaminophen, focusing on its complex metabolism and the mechanisms of its analgesic action. The insights into the transformation and action of acetaminophen metabolites, especially in the brain and spinal cord, underline the importance of understanding acetamide derivatives in pharmacology and their role in pain management (Ohashi & Kohno, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Peripheral Benzodiazepine Receptor (PBR) . PBR is found on the outer membrane of the mitochondria and is involved in numerous biological processes . It is abundant in peripheral organs such as the kidneys, lungs, and heart, whereas lower levels are found in the brain .

Mode of Action

This compound, also known as N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, binds to the PBR with a high affinity . It has shown a slightly higher affinity (Ki = 4.7 nM) for PBR than does [11C]PK11195 (Ki = 9.3 nM) . This binding interaction leads to changes in the receptor’s function and downstream effects.

Biochemical Pathways

It is known that pbr is involved in various biological processes . A significant increase in PBR expression after neural injury or inflammation (e.g., Alzheimer’s disease, Wernicke’s encephalopathy, multiple sclerosis, and epilepsy) has been observed and has been associated with microglial activation .

Pharmacokinetics

It is known that it has better brain kinetics than [11c]pk11195 , which suggests that it may have better bioavailability and can more effectively reach its target in the brain.

Result of Action

The binding of this compound to PBR can lead to changes in the receptor’s function and downstream effects . These changes can potentially influence various biological processes, including those related to neural injury or inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the expression of PBR can be increased in response to neural injury or inflammation . This suggests that the compound’s action may be more pronounced in such conditions.

properties

IUPAC Name

N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-4-26(5-2)19(28)14-31-23-25-20-15-10-6-7-11-16(15)24-21(20)22(29)27(23)17-12-8-9-13-18(17)30-3/h6-13,24H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXOPLCWWCAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.